二(2-甲基丙基)碳二硫代氨基甲酸锌

货号 B1358516

CAS 编号:

36190-62-2

分子量: 474.1 g/mol

InChI 键: GOQCSVOOQKFAKT-UHFFFAOYSA-L

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

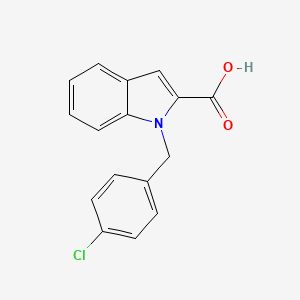

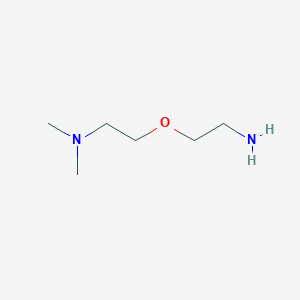

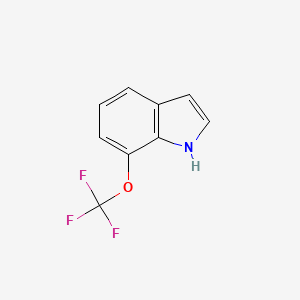

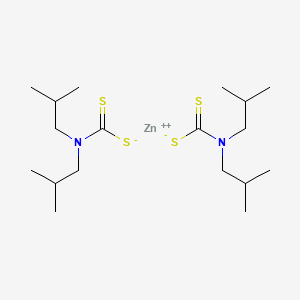

Zinc;N,N-bis(2-methylpropyl)carbamodithioate, also known as Zinc bis(diisobutyldithiocarbamate), is a chemical compound with the molecular formula C18H36N2S4Zn . It is also referred to as Zinc diisobutyldithiocarbamate .

Synthesis Analysis

Zinc dithiocarbamate complexes, such as Zinc;N,N-bis(2-methylpropyl)carbamodithioate, are used as single-source precursors for the controlled synthesis of ZnS nanoparticulate modifications . The decomposition of these complexes in oleylamine results in high aspect ratio wurtzite nanowires .Molecular Structure Analysis

The molecular structure of Zinc;N,N-bis(2-methylpropyl)carbamodithioate consists of 18 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, 4 sulfur atoms, and 1 zinc atom . The molecular weight of the compound is 474.13 .Chemical Reactions Analysis

Zinc dithiocarbamate complexes are used as single-source precursors for the synthesis of ZnS nanoparticulate modifications . The decomposition of these complexes in oleylamine gives high aspect ratio wurtzite nanowires .Physical And Chemical Properties Analysis

Zinc;N,N-bis(2-methylpropyl)carbamodithioate has a molecular weight of 474.15 . It has a boiling point of 247.1°C at 760 mmHg . The flash point is 103.2°C, and the vapor pressure is 0.0262mmHg at 25°C .科学研究应用

配位化学和结构分析

- 对二(二烷基二硫代氨基甲酸锌)化合物(例如上述化合物)的研究通常集中于它们在各种加合物中的异常配位模式。例如,Malik 等人(1997 年)研究了二(N-甲基异丙基二硫代氨基甲酸锌)与四甲基乙二胺和吡啶加合物,揭示了 12 族金属配位化学中的独特桥接位置 (Malik、Motevalli、O’Brien 和 Walsh,1997 年)。

- Zeleňák 等人(2004 年)表征了涉及锌和基于吡啶的配体的配合物(如 3-甲基吡啶甲酸甲酯),显示出不同的配位环境和二维网络的形成,有助于理解锌配位聚合物 (Zeleňák、Sabo、Massa 和 Llewellyn,2004 年)。

锌回收和环境应用

- 锌在各种工业应用中的重要作用促使了像 Moreno(2016 年)这样的研究,该研究重点关注通过使用有机萃取剂的负载液膜等方法回收锌。这突出了在工业过程中回收和再利用锌的重要性 (Moreno,2016 年)。

生物医学和发光特性

- 锌配合物(包括具有二硫代氨基甲酸配体的配合物)也被探索用于生物医学应用。姜等人(2018 年)回顾了氧化锌纳米颗粒在生物医学中的应用,指出了它们的生物相容性和在抗癌和抗菌等领域的潜力 (姜、皮和蔡,2018 年)。

- 姜等人(2011 年)探索了锌配位聚合物的发光特性,显示出在光电领域的潜力,突出了锌基材料在传统应用领域之外领域的用途广泛的功能性 (姜、马、孙和王,2011 年)。

属性

IUPAC Name |

zinc;N,N-bis(2-methylpropyl)carbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCSVOOQKFAKT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

zinc;N,N-bis(2-methylpropyl)carbamodithioate | |

CAS RN |

36190-62-2 |

Source

|

| Record name | (T-4)-Bis[N,N-bis(2-methylpropyl)carbamodithioato-κS,κS′]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36190-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)